![molecular formula C22H19Cl2N5O3 B2531838 2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893949-43-4](/img/no-structure.png)
2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Mechanism of Action
Safety and Hazards
This would involve studying any potential hazards associated with the compound. This could include toxicity, flammability, environmental hazards, and precautions that need to be taken when handling the compound.
Future Directions
properties
CAS RN |
893949-43-4 |
---|---|
Product Name |
2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C22H19Cl2N5O3 |
Molecular Weight |
472.33 |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-15-16(23)7-4-8-17(15)24)28-10-9-27(21(28)25-19)13-5-3-6-14(11-13)32-2/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
WJMJVQULUYLZIB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl)N4CCN(C4=N2)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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